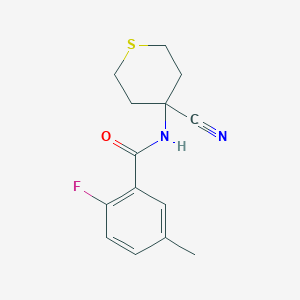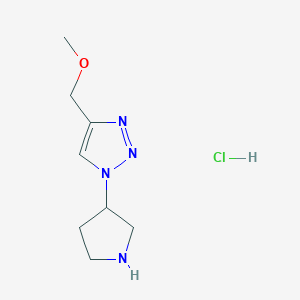
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride, also known as MPT, is a chemical compound that has gained significant attention in the field of scientific research. MPT is a derivative of triazole, which is widely used in medicinal chemistry due to its unique chemical properties. The compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Mécanisme D'action
The exact mechanism of action of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been shown to have a low toxicity profile and does not exhibit significant side effects. The compound has been found to be well-tolerated in animal studies, and no adverse effects have been reported. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to be stable under various physiological conditions, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development. However, the synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is relatively complex and requires specialized equipment and expertise. Additionally, the compound's low solubility in water can limit its use in certain applications.
Orientations Futures
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has shown significant potential as a therapeutic agent, and several future directions can be pursued. One potential direction is to explore the compound's mechanism of action further. Another direction is to investigate the use of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride in combination with other drugs to enhance its activity. Additionally, the development of new formulations of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride with improved solubility and bioavailability could expand its use in various applications.
Conclusion:
In conclusion, 4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a promising compound with significant potential for therapeutic applications. The compound's broad-spectrum activity against various cancer cell lines, fungi, and bacteria, along with its low toxicity profile, makes it a promising candidate for further development. Further research is needed to explore the compound's mechanism of action and to develop new formulations that can enhance its activity.
Méthodes De Synthèse
The synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves the reaction of 4-(methoxymethyl)-1H-1,2,3-triazole with pyrrolidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography.
Applications De Recherche Scientifique
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also shown promising results as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
4-(methoxymethyl)-1-pyrrolidin-3-yltriazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-13-6-7-5-12(11-10-7)8-2-3-9-4-8;/h5,8-9H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQSDUNMHJEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)
![Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester](/img/structure/B2937031.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)
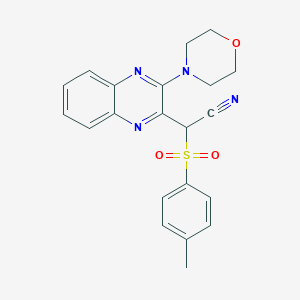
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2937034.png)

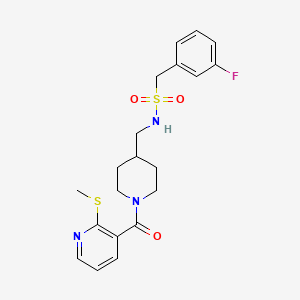
![3-chloro-N-{1,3-diethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}benzamide](/img/structure/B2937040.png)
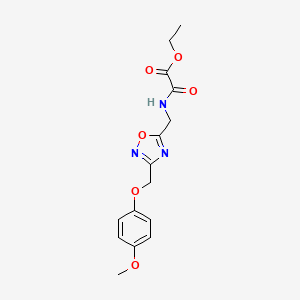

![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)
